- Molecular hybridization approach for phenothiazine incorporated 1,2,3-triazole hybrids as promising antimicrobial agents: Design, synthesis, molecular docking and in silico ADME studies, European Journal of Medicinal Chemistry, 2019, 168, 263-282

Cas no 4282-78-4 (N-Propargyl Phenothiazine)

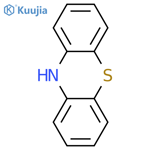

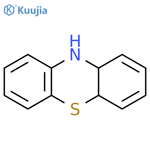

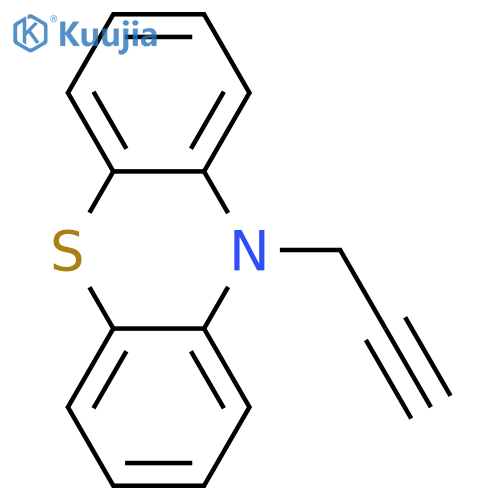

N-Propargyl Phenothiazine structure

商品名:N-Propargyl Phenothiazine

CAS番号:4282-78-4

MF:C15H11NS

メガワット:237.319542169571

CID:1064941

N-Propargyl Phenothiazine 化学的及び物理的性質

名前と識別子

-

- N-Propargyl Phenothiazine

- 10-(2-Propyn-1-yl)-10H-phenothiazine

- 10-PROPARGYLPHENOTHIAZINE

- N-Propargyl Phenothi

- 10-prop-2-ynylphenothiazine

- Promethazine Impurity 6

- 10-(2-Propyn-1-yl)-10H-phenothiazine (ACI)

- 10H-Phenothiazine, 10-(2-propynyl)- (9CI)

- Phenothiazine, 10-(2-propynyl)- (6CI, 7CI, 8CI)

- N-Propargylphenothiazine

-

- インチ: 1S/C15H11NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2

- InChIKey: HKJXSXLOBLUWBF-UHFFFAOYSA-N

- ほほえんだ: C#CCN1C2C(=CC=CC=2)SC2C1=CC=CC=2

計算された属性

- せいみつぶんしりょう: 237.06100

じっけんとくせい

- PSA: 28.54000

- LogP: 3.98750

N-Propargyl Phenothiazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P767370-2g |

N-Propargyl Phenothiazine |

4282-78-4 | 2g |

$442.00 | 2023-05-17 | ||

| TRC | P767370-10 g |

N-Propargyl Phenothiazine |

4282-78-4 | 10g |

1540.00 | 2021-07-19 | ||

| TRC | P767370-1g |

N-Propargyl Phenothiazine |

4282-78-4 | 1g |

$ 195.00 | 2022-06-03 | ||

| TRC | P767370-1000mg |

N-Propargyl Phenothiazine |

4282-78-4 | 1g |

$242.00 | 2023-05-17 | ||

| TRC | P767370-1 g |

N-Propargyl Phenothiazine |

4282-78-4 | 1g |

195.00 | 2021-07-19 | ||

| TRC | P767370-5 g |

N-Propargyl Phenothiazine |

4282-78-4 | 5g |

870.00 | 2021-07-19 | ||

| TRC | P767370-10g |

N-Propargyl Phenothiazine |

4282-78-4 | 10g |

$1877.00 | 2023-05-17 | ||

| TRC | P767370-500mg |

N-Propargyl Phenothiazine |

4282-78-4 | 500mg |

$ 135.00 | 2023-09-06 | ||

| TRC | P767370-2 g |

N-Propargyl Phenothiazine |

4282-78-4 | 2g |

360.00 | 2021-07-19 | ||

| TRC | P767370-5g |

N-Propargyl Phenothiazine |

4282-78-4 | 5g |

$1062.00 | 2023-05-17 |

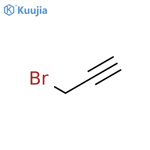

N-Propargyl Phenothiazine 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt

1.2 8 h, rt

1.3 Reagents: Water ; cooled

1.2 8 h, rt

1.3 Reagents: Water ; cooled

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Toluene ; 30 min, rt

1.2 Solvents: Toluene ; 24 h, reflux

1.2 Solvents: Toluene ; 24 h, reflux

リファレンス

- Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide-Isocyanide Cross Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from Phenothiazine Moiety, ACS Omega, 2023, 8(12), 11039-11064

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 30 min, rt

1.2 24 h, rt

1.2 24 h, rt

リファレンス

- Development of a Focused Library of Triazole-Linked Privileged-Structure-Based Conjugates Leading to the Discovery of Novel Phenotypic Hits against Protozoan Parasitic Infections, ChemMedChem, 2018, 13(7), 678-683

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Toluene ; rt → 110 °C; 20 h, 110 °C

リファレンス

- Synthesis of Molecular Dyads and Triads Based Upon N-Annulated Perylene Diimide Monomers and Dimers, European Journal of Organic Chemistry, 2018, 2018(48), 6933-6943

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 15 h, rt

1.2 Solvents: Dimethylformamide ; 20 min, rt; 6 h, rt

1.2 Solvents: Dimethylformamide ; 20 min, rt; 6 h, rt

リファレンス

- Renewable SiO2 as support for NiO catalyst for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azide-alkyne cycloaddition in aqueous media, Molecular Catalysis, 2022, 521,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ; 15 min

1.2 Solvents: Dimethylformamide ; 20 min; 6 h, rt

1.2 Solvents: Dimethylformamide ; 20 min; 6 h, rt

リファレンス

- Unravel the surface active sites on Cu/MgLaO solid base catalyst by DRIFT spectroscopy and adsorption techniques for the synthesis of triazoles by click reaction, Molecular Catalysis, 2019, 476,

N-Propargyl Phenothiazine Raw materials

N-Propargyl Phenothiazine Preparation Products

N-Propargyl Phenothiazine 関連文献

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

4282-78-4 (N-Propargyl Phenothiazine) 関連製品

- 1637-16-7(10H-Phenothiazine,10-ethyl-)

- 2613384-11-3(5-(Dimethylphosphoryl)piperidine-3-carboxylic acid hydrochloride)

- 1806059-61-9(3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde)

- 1404115-32-7(2-Pyridineacetonitrile, 3-bromo-6-methyl-)

- 1806137-69-8(4-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid)

- 1207050-53-0(N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide)

- 754152-25-5(2-CHLORO-4-FLUORO-DL-PHENYLALANINE)

- 1806728-37-9(Ethyl 6-(difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)

- 1341361-08-7((2-Ethyl-1h-imidazol-4-yl)methanamine)

- 1176704-22-5(Benzoyl chloride, 2,4-dichloro-3-fluoro-)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量